2-Aminohexanenitrile
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Overview
Description
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: 2-Aminohexanenitrile can be synthesized by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods:
- Industrially, this compound can be produced through the hydrogenation of adiponitrile using catalysts such as Raney nickel or cobalt. This process involves the conversion of adiponitrile to 6-aminohexanenitrile under controlled conditions of temperature and pressure .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of dilute acid or alkali to form carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Nucleophilic Addition: The compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Dilute acid (e.g., HCl) or dilute alkali (e.g., NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (e.g., RMgX) in anhydrous conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
2-Aminohexanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminohexanenitrile involves its reactivity with various chemical reagents. For instance, during reduction, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a primary amine . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Hexanenitrile: Similar in structure but lacks the amino group.
6-Aminocapronitrile: Another name for 2-Aminohexanenitrile, emphasizing its caproic acid derivative nature.
Uniqueness:
Properties
CAS No. |
27243-20-5 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-aminohexanenitrile |
InChI |
InChI=1S/C6H12N2/c1-2-3-4-6(8)5-7/h6H,2-4,8H2,1H3 |
InChI Key |
FHKPTEOFUHYQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)N |
Origin of Product |
United States |
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